2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide
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Overview
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development. The presence of the piperazine ring in its structure contributes to its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the chlorophenyl group: This step involves the reaction of the piperazine derivative with a chlorophenyl compound under basic conditions.
Attachment of the cyanocycloheptyl group: This is done through a nucleophilic substitution reaction where the piperazine derivative reacts with a cyanocycloheptyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs for various therapeutic areas, including anticancer, antiviral, and antibacterial agents.
Biological Studies: The compound is used to study the interaction of piperazine derivatives with biological targets, such as enzymes and receptors.
Pharmacological Research: It is used to investigate the pharmacokinetics and pharmacodynamics of piperazine-based drugs.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide involves its interaction with specific molecular targets in the body. The piperazine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to therapeutic effects such as inhibition of enzyme activity or receptor antagonism .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- 2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(4-isopropyl-phenyl)-acetamide
- 1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
Uniqueness
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide is unique due to the presence of the cyanocycloheptyl group, which imparts distinct pharmacological properties compared to other piperazine derivatives. This structural feature may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug development and research.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4O/c21-17-6-5-7-18(14-17)25-12-10-24(11-13-25)15-19(26)23-20(16-22)8-3-1-2-4-9-20/h5-7,14H,1-4,8-13,15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQQZJYYAGWKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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